molecular formula C9H11FO3 B15364229 (2-Fluoro-3,5-dimethoxyphenyl)methanol

(2-Fluoro-3,5-dimethoxyphenyl)methanol

Cat. No.: B15364229
M. Wt: 186.18 g/mol
InChI Key: LQXLLFWWOFQFND-UHFFFAOYSA-N
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Description

(2-Fluoro-3,5-dimethoxyphenyl)methanol ( 1208429-54-2) is a fluorinated aromatic alcohol with the molecular formula C 9 H 11 FO 3 and a molecular weight of 186.18 g/mol . This compound serves as a versatile synthetic intermediate or building block in the development of novel pharmacological agents, particularly in the synthesis of more complex molecules with potential therapeutic applications . The structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 2-position, methoxy groups at the 3- and 5-positions, and a hydroxymethyl (–CH 2 OH) group . The electron-withdrawing fluorine atom can significantly influence the electron density of the aromatic ring, potentially enhancing metabolic stability and binding affinity in target interactions, a common feature in medicinal chemistry . The methoxy groups contribute to the molecule's solubility and may influence its hydrogen-bonding capacity . In research contexts, structurally related fluorinated and dimethoxy-substituted compounds are key intermediates in the pursuit of new drug candidates . For instance, such compounds are explored in the refinement of complex heterocycles like imidazopyrimidines, which are investigated as potential drug candidates against infectious diseases . Furthermore, the crystal structures of complex pharmaceutical intermediates often feature similar fluorinated aromatic systems, underscoring the importance of these building blocks in designing molecules with specific three-dimensional properties . This product is intended For Research Use Only . It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

(2-fluoro-3,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H11FO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-4,11H,5H2,1-2H3

InChI Key

LQXLLFWWOFQFND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)F)CO

Origin of Product

United States

Biological Activity

The compound (2-Fluoro-3,5-dimethoxyphenyl)methanol is an organic molecule characterized by a unique structural configuration that includes a fluorinated aromatic ring and two methoxy groups. Its potential biological activities are of significant interest in medicinal chemistry, particularly due to the presence of the fluorine atom which often enhances the pharmacological properties of organic compounds.

Molecular Formula and Weight

  • Molecular Formula : C10H13F1O3
  • Molecular Weight : Approximately 188.21 g/mol

Structural Features

The structure consists of:

  • A phenyl group substituted with a fluorine atom at the 2-position.
  • Methoxy groups at the 3 and 5 positions.
  • A hydroxymethyl group (-CH₂OH) attached to the aromatic system.

This configuration is believed to contribute to its distinct biological activities, as fluorinated compounds often exhibit improved binding affinities and metabolic stability compared to their non-fluorinated analogs.

Research indicates that compounds with similar structures to this compound can exhibit various biological activities, including:

  • Antitumor Activity : Compounds with fluorinated aromatic rings have shown enhanced activity against cancer cell lines. For instance, studies have indicated that related compounds can inhibit cell proliferation in mouse leukemia models with IC50 values in the nanomolar range .
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, potentially reducing oxidative stress in biological systems.

Case Studies

  • Anticancer Activity : A study evaluated a series of fluorinated phenolic compounds against L1210 mouse leukemia cells. The results demonstrated that these compounds effectively inhibited cell growth, suggesting a similar potential for this compound .
  • Neuroprotective Effects : Another investigation into methoxy-substituted phenols found that they could protect neuronal cells from oxidative damage, indicating possible neuroprotective effects for this compound.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-4-methoxyphenolFluorine at position 2, methoxy at position 4Less steric hindrance compared to dimethoxy variants
3,5-DimethoxybenzaldehydeDimethoxy groups at positions 3 and 5Aldehyde functional group offers different reactivity
(2,6-Difluoro-4-methoxyphenyl)methanolTwo fluorine atoms and one methoxy groupIncreased electronegativity may enhance biological activity
4-Methoxybenzyl alcoholMethoxy group at position 4Lacks fluorine; different biological profile

The distinct combination of a fluorine atom and two methoxy substituents on the phenyl ring may provide unique pharmacological properties not observed in other similar compounds.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table compares (2-Fluoro-3,5-dimethoxyphenyl)methanol with structurally related compounds, focusing on substituent effects, molecular weight, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source/Evidence
This compound 2-F, 3,5-OCH₃, –CH₂OH 186.18 Synthetic intermediate, reference standard
(4-Chloro-3,5-dimethoxyphenyl)methanol 4-Cl, 3,5-OCH₃, –CH₂OH ~206.65* Bioactive compound isolated from Hericium mushrooms; potential antimicrobial activity
(2,6-Difluoro-3,5-dimethoxyphenyl)methanol 2,6-F₂, 3,5-OCH₃, –CH₂OH 204.17 Intermediate for bromination reactions (e.g., synthesis of 3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene)
(2-Amino-3,5-dibromophenyl)methanol 2-NH₂, 3,5-Br₂, –CH₂OH 280.94 High toxicity; requires stringent safety protocols (skin/eye irritant)
(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylate 4-OH, 3,5-OCH₃, –CH=CH–COOCH₃ 238.23 Intermediate in EP2 antagonist synthesis; anti-inflammatory applications
2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone 4-OH, 3,5-OCH₃, –C(OH)(CH₃)–CO 258.27 Isolated from Menispermum dauricum; uncharacterized bioactivity

*Estimated based on the aldehyde analog (4-chloro-3,5-dimethoxybenzaldehyde, MW 206 g/mol) .

Impact of Substituents on Properties

Halogen Effects
  • Fluorine (2-Fluoro): Enhances electronegativity and metabolic stability due to strong C–F bond strength. Reduces steric hindrance compared to bulkier halogens like chlorine or bromine .
Methoxy vs. Hydroxy Groups
  • Methoxy (–OCH₃) : Provides electron-donating effects, stabilizing aromatic systems and influencing regioselectivity in reactions.
  • Hydroxy (–OH) : Increases polarity and hydrogen-bonding capacity, as seen in (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate , which is utilized for anti-inflammatory activity .

Q & A

Q. What are the common synthetic routes for (2-Fluoro-3,5-dimethoxyphenyl)methanol?

The synthesis of this compound can be optimized through catalytic hydrogenation or condensation reactions. For example, catalytic hydrogenation using palladium on activated carbon in methanol under hydrogen atmosphere has been reported for structurally similar dimethoxyphenyl derivatives, achieving yields up to 82% . Alternatively, condensation reactions involving substituted benzaldehydes and ketones in ethanol with potassium hydroxide as a base (followed by acidification and crystallization) are viable for aryl methanol derivatives . Key considerations include solvent selection (e.g., methanol, ethanol), reaction time (24–48 hours), and purification via silica gel chromatography .

Q. How is the purity and structural integrity of this compound verified?

Structural verification relies on spectroscopic techniques:

  • FTIR : Identifies functional groups (e.g., hydroxyl, methoxy, fluoro) through characteristic absorption bands (e.g., O-H stretch at ~3200 cm⁻¹, C-F stretch at ~1100 cm⁻¹) .
  • NMR : 1^1H and 13^13C NMR resolve methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.5–7.5 ppm), and fluorinated carbon environments .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., exact mass 204.0706 for C9_9H11_{11}FO3_3) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Methanol and ethyl acetate are preferred for recrystallization due to their polarity and compatibility with aromatic alcohols. Slow evaporation at 4°C yields high-purity crystals, as demonstrated for analogous dimethoxyphenyl compounds .

Advanced Research Questions

Q. What analytical challenges arise in resolving the crystal structure of this compound?

Crystallographic refinement using software like SHELXL requires careful handling of disordered methoxy or fluorine groups. Fluorine’s high electron density can cause artifacts in X-ray diffraction, necessitating high-resolution data (≤1.0 Å) and restraints on thermal parameters . Twinning or pseudo-symmetry in the crystal lattice may further complicate refinement, requiring iterative cycles of structure solution and validation .

Q. How do substituent positions (fluoro, methoxy) influence the compound’s electronic properties and reactivity?

Computational studies (e.g., DFT) reveal that the electron-withdrawing fluoro group at the 2-position reduces electron density on the aromatic ring, stabilizing intermediates in nucleophilic substitutions. Methoxy groups at 3,5-positions enhance solubility via hydrogen bonding while directing electrophilic attacks to para positions . Experimentally, Hammett constants (σ) for -OCH3_3 (+0.12) and -F (+0.43) predict regioselectivity in derivatization reactions .

Q. What mechanistic insights guide the design of this compound derivatives for receptor-binding studies?

Structural analogs with dimethoxy and fluorophenyl motifs (e.g., 25C-NBOMe) show affinity for serotonin receptors (5-HT2A_{2A}) via π-π stacking and hydrogen bonding. Radioligand binding assays using 3^3H-labeled probes (e.g., [3^3H]M100907) can quantify receptor affinity (Ki_i), while molecular docking predicts interactions with key residues (e.g., Ser159, Asp155) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental protocols?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) indicate degradation via hydrolysis of the methoxy group in acidic conditions (pH <3) or oxidation of the benzyl alcohol in basic media (pH >9). Stabilizers like ascorbic acid (0.1% w/v) in methanol-based stock solutions are recommended for long-term storage .

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